Ethyl 4-(3-bromophenoxy)butanoate
Overview
Description
Ethyl 4-(3-bromophenoxy)butanoate is an organic compound with the molecular formula C12H15BrO3. It is an ester derived from the combination of 3-bromophenol and ethyl 4-bromobutanoate. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-bromophenoxy)butanoate can be synthesized through the reaction of ethyl 4-bromobutanoate with 3-bromophenol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenoxy)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the phenyl ring can be substituted by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanoates.
Ester Hydrolysis: 3-bromophenol and butanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Scientific Research Applications
Ethyl 4-(3-bromophenoxy)butanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3-bromophenoxy)butanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis, and the bromine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Ethyl 4-(3-bromophenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-bromobutanoate: Lacks the phenoxy group and has different reactivity.
3-Bromophenol: Lacks the ester group and has different solubility and reactivity.
Ethyl 4-(4-bromophenoxy)butanoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
This compound is unique due to the presence of both the ester and bromophenoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 4-(3-bromophenoxy)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJPEDFHTBQFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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